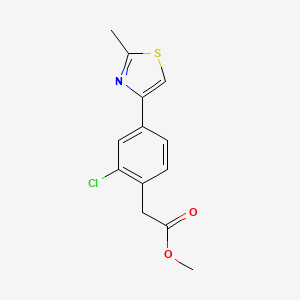

Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate

Overview

Description

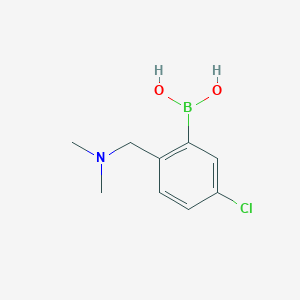

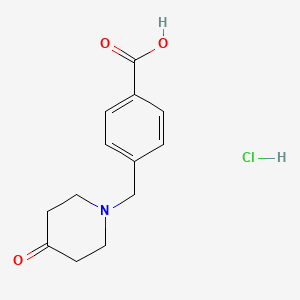

“Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methyl group and a phenyl group, which are attached to the thiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For instance, new amino methyl-thiazole hybrids were synthesized by the reaction of a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate” is characterized by the presence of a thiazole ring, a methyl group, and a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Organic Synthesis and Chemical Characterization

- Synthesis of Complex Compounds : Research on similar thiazole derivatives involves the synthesis and structural assessment of complex molecules for various applications, including material science and pharmacology. For example, the study of the synthesis and structural assessment of compounds derived from 1,2,4-triazole-3-thione showcases methodologies that could be applicable to Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate for synthesizing complex structures or ligands for metal complexes (Castiñeiras, García-Santos, & Saa, 2018).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activity : Studies on thiazole and triazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds' structural features contribute to their bioactivity, indicating potential applications for Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate in developing new antimicrobial agents. For instance, novel imines and thiazolidinones were synthesized and showed promising antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

Material Science and Catalysis

- Material Science Applications : The chemical structures of related compounds suggest potential applications in material science, such as the development of new catalysts or materials with unique electronic properties. The synthesis and evaluation of triazole derivatives for antifungal activity, for instance, involve chemical methodologies that could be applied to modify or improve the properties of Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate for specific material science applications (Singh & Vedi, 2014).

Pharmacological Research

- Pharmacological Applications : While this search did not yield direct examples of pharmacological research involving Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate, the study of similar compounds reveals a wide range of potential biological activities. These include acting as inhibitors or agonists for various biological targets, suggesting possible research avenues for pharmacological applications (Ali et al., 2012).

Mechanism of Action

Target of Action

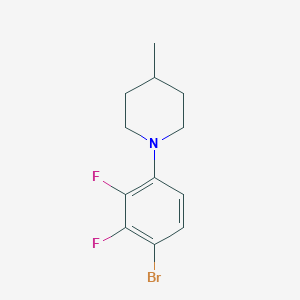

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

methyl 2-[2-chloro-4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-8-15-12(7-18-8)10-4-3-9(11(14)5-10)6-13(16)17-2/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUQLDFMLSBUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

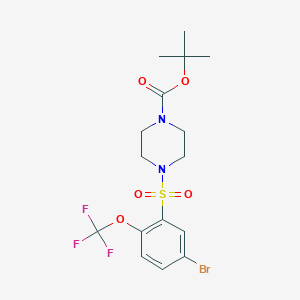

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)

![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)